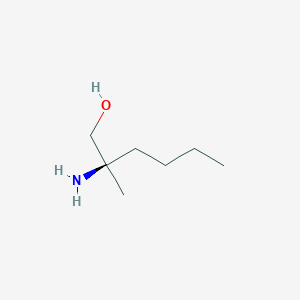

(R)-2-Amino-2-methylhexan-1-ol

Beschreibung

(R)-2-Amino-2-methylhexan-1-ol is a chiral amino alcohol characterized by a hexanol backbone with an amino (-NH₂) and methyl (-CH₃) group on the second carbon atom. Its molecular formula is C₇H₁₇NO (molecular weight: 131.22 g/mol). The compound’s stereochemistry (R-configuration) is critical for its biological activity and synthetic applications, particularly in asymmetric catalysis and pharmaceutical intermediates.

Eigenschaften

Molekularformel |

C7H17NO |

|---|---|

Molekulargewicht |

131.22 g/mol |

IUPAC-Name |

(2R)-2-amino-2-methylhexan-1-ol |

InChI |

InChI=1S/C7H17NO/c1-3-4-5-7(2,8)6-9/h9H,3-6,8H2,1-2H3/t7-/m1/s1 |

InChI-Schlüssel |

KIOCABJEBRVQNM-SSDOTTSWSA-N |

Isomerische SMILES |

CCCC[C@](C)(CO)N |

Kanonische SMILES |

CCCCC(C)(CO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing ®-2-Amino-2-methylhexan-1-ol involves the reductive amination of 2-methylhexan-1-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the production of the desired enantiomer.

Industrial Production Methods: Industrial production often involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: ®-2-Amino-2-methylhexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form various amines or alcohols.

Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of alkyl halides or acyl chlorides.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Chiral Synthesis: Used as a chiral building block in the synthesis of other complex molecules.

Catalysis: Acts as a ligand in asymmetric catalysis.

Biology:

Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.

Metabolic Pathways: Investigated for its role in metabolic pathways involving amines.

Medicine:

Pharmaceuticals: Explored as a potential intermediate in the synthesis of drugs.

Industry:

Material Science: Used in the development of new materials with specific properties.

Agrochemicals: Investigated for its potential use in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism by which ®-2-Amino-2-methylhexan-1-ol exerts its effects often involves its interaction with specific molecular targets such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context. The pathways involved may include metabolic pathways where it is either a substrate or a product.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key structural analogs and their properties are compared below:

*Estimated based on structural analogs.

Key Differences and Implications

Functional Groups and Polarity: The amino group in (R)-2-Amino-2-methylhexan-1-ol enhances polarity compared to 2-Ethyl-1-hexanol, which lacks an amino group. This increases aqueous solubility but reduces compatibility with hydrophobic matrices. The phenyl group in (R)-2-(((R)-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol elevates logP (hydrophobicity), making it less water-soluble than the parent compound.

Enantiomeric purity (R-configuration) is critical for biological activity, as seen in (1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol, where stereochemistry dictates receptor binding.

Applications: 2-Ethyl-1-hexanol is industrially significant in plasticizer production, whereas (R)-2-Amino-2-methylhexan-1-ol is confined to specialized research due to its niche chiral properties. Cyclohexanol derivatives (e.g., (1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol) are explored for CNS drug development, leveraging their rigid cyclic structures.

Biologische Aktivität

(R)-2-Amino-2-methylhexan-1-ol, a chiral organic compound, has garnered attention due to its potential biological activities and applications in pharmaceutical synthesis. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

(R)-2-Amino-2-methylhexan-1-ol has the molecular formula and features an amino group and a hydroxyl group on a branched hexane chain. The presence of a chiral center significantly influences its biological activity, making it distinct from its enantiomer, (S)-2-amino-2-methylhexan-1-ol. The stereochemistry is crucial in determining how the compound interacts with biological targets such as enzymes and receptors.

Research indicates that (R)-2-amino-2-methylhexan-1-ol may function through various mechanisms:

- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. For instance, it may modulate enzyme activity related to neurotransmitter synthesis or degradation.

- Receptor Interaction : It is suggested that (R)-2-amino-2-methylhexan-1-ol interacts with neurotransmitter receptors, potentially acting as an agonist or antagonist depending on the receptor type and cellular context.

Biological Activity

The biological activity of (R)-2-amino-2-methylhexan-1-ol has been explored in several studies, demonstrating its potential therapeutic applications:

Table 1: Summary of Biological Activities

Case Studies

- Neurotransmitter Modulation : A study investigated the effects of (R)-2-amino-2-methylhexan-1-ol on neuronal cells, revealing that it increased serotonin levels while decreasing dopamine degradation. This suggests potential use in treating mood disorders .

- Cytostatic Activity : In research focusing on acute myeloid leukemia (AML), (R)-2-amino-2-methylhexan-1-ol was shown to inhibit the proliferation of various AML cell lines at low concentrations without inducing apoptosis. This indicates its potential as a therapeutic agent for cancer treatment .

- Antimicrobial Properties : Another study assessed the antimicrobial effects of (R)-2-amino-2-methylhexan-1-ol against gram-positive and gram-negative bacteria. Results indicated significant inhibitory effects against specific strains, suggesting its application in developing new antibiotics .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.